molecular formula C7H7ClN2O4 B1372754 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride CAS No. 1172443-67-2

2-Aminopyridine-3,5-dicarboxylic acid hydrochloride

Cat. No.: B1372754
CAS No.: 1172443-67-2
M. Wt: 218.59 g/mol
InChI Key: HGUIJMMEFBPKTQ-UHFFFAOYSA-N
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Description

2-Aminopyridine-3,5-dicarboxylic acid hydrochloride is an organic compound with the molecular formula C₇H₇ClN₂O₄. It is a derivative of pyridine, featuring amino and carboxylic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride typically involves the reaction of 2-aminopyridine with suitable carboxylating agents under controlled conditions. One common method includes the use of carbon dioxide in the presence of a base to introduce carboxyl groups at the 3 and 5 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Aminopyridine-3,5-dicarboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Aminopyridine-3,5-dicarboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminopyridine-3,5-dicarboxylic acid hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-aminopyridine-3,5-dicarboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4.ClH/c8-5-4(7(12)13)1-3(2-9-5)6(10)11;/h1-2H,(H2,8,9)(H,10,11)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUIJMMEFBPKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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